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Compound of Interest

(R)-(4-Bromophenyl)
Compound Name:
(phenyl)methanamine

Cat. No. 88116889

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral amine that serves as a crucial building
block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid
diarylmethylamine scaffold and defined stereochemistry make it a valuable precursor for
targeting a range of biological receptors with high specificity. This in-depth technical guide
provides a comprehensive overview of its synthesis, properties, and applications for
researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of (R)-(4-Bromophenyl)(phenyl)methanamine are summarized in
the table below. These properties are essential for its handling, characterization, and use in
synthetic protocols.
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Property Value
Molecular Formula C13H12BrN
Molecular Weight 262.15 g/mol
Appearance Neat oll

CAS Number 220441-81-6
Purity =95%

Synthetic Methodologies

The enantiomerically pure form of (R)-(4-Bromophenyl)(phenyl)methanamine is essential for
its applications in stereospecific synthesis. The primary methods for its preparation involve the
asymmetric reduction of a prochiral imine or the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A highly efficient method for the synthesis of chiral diarylmethylamines is the asymmetric
hydrogenation of the corresponding prochiral imine, N-(4-bromobenzylidene)aniline. This
approach utilizes a chiral catalyst to induce enantioselectivity, leading directly to the desired
(R)-enantiomer.

A general workflow for this process is outlined below:

(N—(4—bromobenzylidene)aniline)

—P((R)-(4-Brom0phenyl)(phenyl)methanamine)

Click to download full resolution via product page

Caption: Asymmetric synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine.
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Experimental Protocol: Asymmetric Hydrogenation of N-(4-bromobenzylidene)aniline

This protocol is a generalized procedure based on established methods for the asymmetric
hydrogenation of N-aryl imines. Optimization of reaction conditions is crucial to achieve high
yield and enantioselectivity.

Materials:

N-(4-bromobenzylidene)aniline

[Rh(cod)Cl]z or [RuClz(p-cymene)]2 (catalyst precursor)

Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)

Anhydrous, degassed solvent (e.g., Methanol, Toluene)

Hydrogen gas (high purity)

Formic acid/Triethylamine azeotrope (for transfer hydrogenation)
Procedure:

e In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor and the
chiral ligand.

e Add the anhydrous, degassed solvent and stir the mixture to allow for the pre-formation of
the active catalyst.

e Add the imine substrate to the vessel.

» For transfer hydrogenation, add the formic acid/triethylamine azeotrope.

o Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
o Purge the vessel with hydrogen gas (3-4 cycles).

e Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired
temperature (e.g., 25 °C).
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e Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
e Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
o Concentrate the reaction mixture in vacuo.

» Purify the crude product by column chromatography on silica gel to afford the desired chiral

amine.

o Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Chiral Resolution of Racemic (*)-(4-Bromophenyl)
(phenyl)methanamine

An alternative approach is the resolution of the racemic amine. This classical method involves
the formation of diastereomeric salts with a chiral resolving agent, followed by separation
based on their differential solubility.

[Racem\c (t)—(d—Bromopheny\)(pheny\)melhanam\nej

Diastereomeric
Salt Formation

Fractional "
Crystallization > <> —»GR)—(A—Bromophenyl)(phenyl)methanam|nej

Click to download full resolution via product page
Caption: Chiral resolution of racemic (x)-(4-Bromophenyl)(phenyl)methanamine.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol describes the separation of the (R)-enantiomer from a racemic mixture.
Materials:

e Racemic (z)-(4-Bromophenyl)(phenyl)methanamine
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L-(+)-Tartaric acid
Methanol (or other suitable solvent)
Aqueous base solution (e.g., 2M NaOH)

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol. In a
separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol. Slowly
add the tartaric acid solution to the amine solution while stirring.

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an
ice bath to induce crystallization of the less soluble diastereomeric salt (typically the (R)-
amine-L-tartrate).

Isolation: Collect the crystals by filtration. The enantiomeric purity can be improved by
recrystallization from fresh hot methanol.

Liberation of Free Amine: Treat the purified diastereomeric salt with an aqueous base
solution to deprotonate the amine.

Extraction: Extract the free (R)-amine with an organic solvent.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield the enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine.

Applications in Pharmaceutical Synthesis

(R)-(4-Bromophenyl)(phenyl)methanamine is a key intermediate in the synthesis of various

active pharmaceutical ingredients (APIs), particularly those targeting the central nervous

system and fungal infections.[1]

Synthesis of 0-Opioid Receptor Ligands
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Chiral diarylmethylamines are privileged structures in the design of ligands for opioid receptors.
The (R)-enantiomer of (4-Bromophenyl)(phenyl)methanamine has been utilized in the
preparation of selective d-opioid receptor ligands.[1] These ligands are of interest for the
development of novel analgesics with potentially fewer side effects than traditional y-opioid
agonists.

The general synthetic approach involves the N-alkylation of (R)-(4-Bromophenyl)
(phenyl)methanamine with a suitable electrophile to introduce the desired pharmacophoric
elements.

Synthesis of Antifungal Agents

(R)-(4-Bromophenyl)(phenyl)methanamine also serves as a precursor for the synthesis of
chiral azole antifungal agents.[1] Analogues of bifonazole, a known antifungal medication, have
been synthesized using this chiral intermediate. The stereochemistry of the diarylmethylamine
core is often critical for the antifungal activity of these compounds.

Data Presentation
Spectroscopic Data

While specific spectroscopic data for (R)-(4-Bromophenyl)(phenyl)methanamine is not
readily available in the public domain, the following table provides expected ranges and
characteristics based on analogous compounds.
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Technique Expected Data

Aromatic protons (multiplets, ~7.0-7.6 ppm),
1H NMR methine proton (singlet, ~5.0-5.5 ppm), amine

protons (broad singlet, variable ppm)

Aromatic carbons (~120-150 ppm), methine
13C NMR
carbon (~60-70 ppm)

Molecular ion peak (M*) at m/z ~261/263 (due

Mass Spec (MS
pec (MS) to bromine isotopes)

N-H stretch (~3300-3400 cm~1), C-H aromatic
stretch (~3000-3100 cm~1), C=C aromatic
stretch (~1450-1600 cm~1), C-Br stretch (~500-
600 cm™1)

Infrared (IR)

Conclusion

(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable and versatile chiral intermediate in
the pharmaceutical industry. Its efficient synthesis, either through asymmetric catalysis or chiral
resolution, provides access to a key building block for the development of novel therapeutics,
particularly in the areas of pain management and infectious diseases. The methodologies and
data presented in this guide offer a solid foundation for researchers and professionals working
in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8116889#r-4-bromophenyl-phenyl-
methanamine-as-a-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8116889#r-4-bromophenyl-phenyl-methanamine-as-a-synthetic-intermediate
https://www.benchchem.com/product/b8116889#r-4-bromophenyl-phenyl-methanamine-as-a-synthetic-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8116889?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

